molecular formula C16H14BrN5 B11062910 4-Amino-2-(3-bromophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile

4-Amino-2-(3-bromophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile

Cat. No.: B11062910
M. Wt: 356.22 g/mol
InChI Key: BNRMNIPSGNVMJU-UHFFFAOYSA-N
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Description

4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a propylamino group attached to a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, undergoes a nucleophilic substitution reaction with a suitable cyano-containing reagent to introduce the cyano group.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyridyl ring.

    Introduction of the Propylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyano and propylamino groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(3-CYANOPHENYL)-5-AMINO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE
  • 2-AMINO-4-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE

Comparison

Compared to similar compounds, 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(PROPYLAMINO)-3-PYRIDYL CYANIDE is unique due to the specific positioning of its functional groups, which can lead to different reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H14BrN5

Molecular Weight

356.22 g/mol

IUPAC Name

4-amino-2-(3-bromophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14BrN5/c1-2-6-21-16-13(9-19)14(20)12(8-18)15(22-16)10-4-3-5-11(17)7-10/h3-5,7H,2,6H2,1H3,(H3,20,21,22)

InChI Key

BNRMNIPSGNVMJU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=C(C(=N1)C2=CC(=CC=C2)Br)C#N)N)C#N

Origin of Product

United States

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